Mass Difference of 11 Da vs. Unlabeled Xylose Exceeds the 3 Da LC-MS/MS Linearity Threshold
Xylose-13C5,d6 yields a molecular ion mass of approximately 161 Da, 11 Da heavier than unlabeled D-xylose (150 Da). This 11-unit mass shift substantially exceeds the widely accepted 3-Da minimum threshold for linear calibration curves in LC-MS/MS small-molecule analysis, avoiding second-order curvature caused by natural-isotope spectral overlap . In contrast, Xylose-1-¹³C (M+1, 1 Da difference) and Xylose-2-¹³C (M+1, 1 Da difference) both fall significantly below this threshold, resulting in non-linear calibration behavior .
| Evidence Dimension | Mass difference from unlabeled D-xylose (approx. 150 Da) |
|---|---|
| Target Compound Data | M+11 (approx. 161 Da; theoretical shift for ¹³C₅ + d₆) |
| Comparator Or Baseline | Xylose-1-¹³C (M+1, 1 Da); Xylose-2-¹³C (M+1, 1 Da); D-Xylose-13C₅ (M+5), D-Xylose-d₆ (M+6); Recommended threshold: ≥3 Da |
| Quantified Difference | +11 Da vs. unlabeled xylose, +10 Da above the 3 Da minimum; +6 Da above M+5 D-Xylose-13C₅ comparator |
| Conditions | General LC-MS/MS small-molecule quantitation framework per Acanthus Research SIL design guidelines ; formal validation required for specific matrices. |
Why This Matters
A ≥3 Da mass shift is required for linear calibration in isotope-dilution LC-MS/MS; Xylose-13C5,d6 provides an 11 Da shift, eliminating non-linearity risks inherent to single-isotope M+1 or M+2 analogs, directly translating to more reliable quantification and simplified method validation.
